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Compound of Interest

Compound Name: 6-Bromoflavone

Cat. No.: B074378

This guide provides a comprehensive technical overview of 6-bromoflavone, a synthetic
flavonoid of significant interest to researchers in medicinal chemistry, pharmacology, and drug
development. We will delve into its chemical and physical properties, explore detailed synthesis
methodologies, and examine its multifaceted biological activities and underlying mechanisms of
action. This document is intended to serve as a valuable resource for scientists seeking to
understand and utilize this promising compound in their research endeavors.

Core Compound Identification and Properties

6-Bromoflavone, a derivative of the flavone backbone, is distinguished by the presence of a
bromine atom at the 6-position of the chromen-4-one ring system. This halogenation
significantly influences its biological activity.

Table 1: Chemical and Physical Properties of 6-Bromoflavone
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Property Value Reference(s)
CAS Number 1218-80-0 [11[2][3]
Molecular Formula C15H9BrO2 [1][2][4]
Molecular Weight 301.14 g/mol [11[2]
6-bromo-2-phenylchromen-4-
IUPAC Name [4]
one
6-Bromo-2-phenyl-4H-
chromen-4-one, 6-Bromo-2-
Synonyms [11[3]
phenyl-4H-1-benzopyran-4-
one
Appearance Off-white powder [1]
Melting Point 190-196 °C [1103114]
Boiling Point 421.1 °C at 760 mmHg [4]
Density 1.54 g/cm3 [4]
Purity > 98% (HPLC) [1]

Storage Conditions

0-8°C

[1]

Synthesis of 6-Bromoflavone: Methodologies and

Rationale

The synthesis of 6-bromoflavone can be achieved through several routes, with the oxidative

cyclization of a chalcone precursor being a common and effective strategy.[5][6] Another

documented method involves the direct bromination of flavanone.[7]

Synthesis via Oxidative Cyclization of a Chalcone

Intermediate

This two-step approach offers a versatile pathway to 6-bromoflavone and its derivatives.

Diagram 1: Synthesis Workflow of 6-Bromoflavone
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Step 1: Claisen-Schmidt Condensation
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Caption: Two-step synthesis of 6-Bromoflavone via Claisen-Schmidt condensation and
subsequent oxidative cyclization.

Experimental Protocol:
Step 1: Synthesis of 5'-Bromo-2'-hydroxychalcone (Claisen-Schmidt Condensation)[5]

e To a solution of 5-bromo-2-hydroxyacetophenone (1.0 eq.) in ethanol, add benzaldehyde
(1.0 eq.).

e Add a solution of potassium hydroxide (KOH) in ethanol dropwise to the mixture.

o Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer
Chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and pour it into a beaker of
ice-cold water.

 Acidify the mixture with dilute hydrochloric acid (HCI) to precipitate the chalcone.
« Filter the solid, wash with cold water until neutral, and dry.

e Recrystallize the crude product from ethanol to obtain pure 5'-bromo-2'-hydroxychalcone.
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Causality: The base (KOH) deprotonates the a-carbon of the acetophenone, forming an
enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.
The subsequent dehydration yields the a,3-unsaturated ketone, the chalcone.

Step 2: Synthesis of 6-Bromoflavone (Oxidative Cyclization)[5]

Dissolve the synthesized 5'-bromo-2'-hydroxychalcone (1.0 eq.) in dimethyl sulfoxide
(DMSO).

e Add a catalytic amount of iodine (I2).

o Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

e Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
o Collect the precipitated 6-bromoflavone by filtration.

e Wash the solid with a solution of sodium thiosulfate to remove any residual iodine, followed
by washing with cold water.

» Dry the product. Further purification can be achieved by recrystallization from ethanol or
column chromatography.

Causality: In this step, iodine acts as an oxidizing agent in the presence of DMSO to facilitate
the cyclization of the chalcone to the flavone. The reaction is believed to proceed through an
intramolecular Michael addition followed by oxidation.[8]

Synthesis via Bromination of Flavanone

An alternative route involves the direct bromination of flavanone.[9]
Experimental Protocol:[9]

e To a solution of flavanone (1.0 eq.) and pyridine (catalytic amount) in carbon tetrachloride
(CCla) at 0°C, add a solution of bromine (2.3 eq.) in CCla dropwise.

 Stir the mixture at 30°C for 1 hour, followed by heating at 65°C for 45 minutes.
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e The resulting mixture contains flavone, 3-bromoflavone, 6-bromoflavone, and 3,6-
dibromoflavone.

» Separate the components using silica gel chromatography and High-Performance Liquid
Chromatography (HPLC) to isolate 6-bromoflavone.

Causality: This method relies on the electrophilic aromatic substitution of the flavanone ring
system. The presence of multiple products necessitates chromatographic purification to isolate
the desired 6-bromo isomer.

Biological Activities and Mechanisms of Action

6-Bromoflavone exhibits a range of biological activities, making it a compound of significant
interest for therapeutic applications.

Anxiolytic Activity

6-Bromoflavone demonstrates clear anxiolytic (anti-anxiety) effects.[10][11] This activity is
primarily attributed to its function as a high-affinity ligand for the central benzodiazepine
receptors (BDZ-Rs), which are allosteric modulatory sites on the GABA-A receptor.[7][10][11]

o Mechanism of Action: 6-Bromoflavone binds to the benzodiazepine site on the GABA-A
receptor with a high affinity (Ki = 70 nM).[10][11] This binding potentiates the effect of the
neurotransmitter y-aminobutyric acid (GABA), leading to an increased influx of chloride ions
into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus
producing an inhibitory, anxiolytic effect. It is considered a positive allosteric modulator of the
GABA-A receptor.[12]

Diagram 2: Mechanism of Anxiolytic Action of 6-Bromoflavone
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Caption: 6-Bromoflavone potentiates GABAergic inhibition by binding to the benzodiazepine
site on the GABA-A receptor.

Experimental Protocol: Elevated Plus-Maze (EPM) Test for Anxiolytic Activity[12][13]

e The EPM apparatus consists of two open arms and two closed arms arranged in a plus
shape, elevated from the floor.

o Administer 6-bromoflavone (e.g., 0.5 mg/kg, intraperitoneally) to mice. A control group
receives the vehicle, and a positive control group can receive a known anxiolytic like
diazepam.[11][13]

o After a set absorption time (e.g., 30 minutes), place each mouse at the center of the maze,
facing an open arm.

e Record the behavior of the mouse for a 5-minute period, noting the number of entries into
and the time spent in the open and closed arms.
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e An increase in the time spent in and the number of entries into the open arms is indicative of
an anxiolytic effect.

Causality: Anxious animals tend to avoid the open, exposed arms of the maze. Anxiolytic
compounds reduce this aversion, leading to increased exploration of the open arms.

Antioxidant and Anti-inflammatory Properties

6-Bromoflavone is recognized for its antioxidant and anti-inflammatory activities.[1]
Flavonoids, in general, can exert these effects through various mechanisms, including
scavenging free radicals and modulating inflammatory signaling pathways.[14][15][16] The
introduction of a bromine atom can enhance the antioxidant activity of the flavonoid core.[14]

e Potential Mechanisms:

o Radical Scavenging: The phenolic structure of the flavonoid core can donate hydrogen
atoms to neutralize free radicals, thus mitigating oxidative stress.[14]

o Modulation of Inflammatory Pathways: Flavonoids have been shown to inhibit pro-
inflammatory enzymes and transcription factors such as NF-kB, which would in turn
reduce the production of inflammatory cytokines like TNF-a and interleukins.[15][17][18]

Potential Anticancer and Chemopreventive Activity

There is growing interest in 6-bromoflavone for its potential applications in cancer therapy and
prevention.[1] While research on 6-bromoflavone itself is emerging, the closely related 4'-
bromoflavone has been shown to be a potent inducer of phase Il detoxification enzymes, a key
mechanism in cancer chemoprevention.[5][19][20]

o Mechanism of Chemoprevention: The induction of phase Il enzymes, such as quinone
reductase and glutathione S-transferase, enhances the detoxification and elimination of
carcinogens from the body.[5][20] This process is often regulated by the transcription factor
Nrf2.[21] By upregulating these protective enzymes, brominated flavones can reduce the
likelihood of carcinogen-induced DNA damage, a critical step in the initiation of cancer.[5][22]

Spectroscopic Data
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The structural elucidation of 6-bromoflavone is confirmed through various spectroscopic
techniques.

Table 2: Spectroscopic Data for 6-Bromoflavone

Spectroscopy Data Reference(s)

Spectra available for related
brominated flavones show

1H NMR o , [2][23][24]
characteristic aromatic proton

signals.

(CDCls, 100 MHz) &: 175.9 (C-
4), 162.9 (C-2), 154.7 (C-8a),
136.9 (C-7), 132.0 (C-4)),
13C NMR 130.8 (C-1'), 129.1 (C-3/C-5),  [9]
126.9 (C-5), 126.5 (C-2'/C-6'),
124.9 (C-4a), 121.3 (C-8),
117.9 (C-6), 106.9 (C-3).

Electron ionization mass
spectra for flavone and related

Mass Spec (MS) compounds show [2][25][26]
characteristic fragmentation

patterns.

Expected characteristic peaks
for C=0 (ketone), C=C

Infrared (IR) _ [2][27][28]
(aromatic), and C-O-C (ether)

functional groups.

Applications in Research and Development

The diverse biological profile of 6-bromoflavone makes it a valuable tool in several areas of
scientific inquiry:

o Drug Development: Its potent anxiolytic properties and potential anticancer activities position
it as a lead compound for the development of novel therapeutics for neurological disorders
and cancer.[1][10]
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» Medicinal Chemistry: 6-Bromoflavone serves as a scaffold for the synthesis of new
derivatives with potentially enhanced or more selective biological activities.[1]

» Biological Research: It is used as a pharmacological tool to investigate the role of the GABA-
A receptor in various physiological and pathological processes, particularly in the context of
inflammation and cell signaling.[1]

o Other Potential Applications: Research is also exploring its utility in cosmetic formulations for
skin protection and in the food industry as a natural preservative.[1]

Conclusion

6-Bromoflavone is a synthetic flavonoid with a compelling profile of biological activities, most
notably its anxiolytic effects mediated through the GABA-A receptor. Its antioxidant, anti-
inflammatory, and potential cancer chemopreventive properties further underscore its
therapeutic potential. The well-established synthetic routes to this compound make it
accessible for further research and development. As our understanding of the intricate roles of
flavonoids in human health continues to grow, 6-bromoflavone stands out as a promising
molecule for the development of new therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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